4-(11-Hydroxyundecyloxy)benzaldehyde
Overview
Description
“4-(11-Hydroxyundecyloxy)benzaldehyde” is a chemical compound with the molecular formula C18H28O3 and a molecular weight of 292.42 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The InChI code for “4-(11-Hydroxyundecyloxy)benzaldehyde” is1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
“4-(11-Hydroxyundecyloxy)benzaldehyde” is a solid at 20 degrees Celsius . It has a melting point range of 62.0 to 66.0 degrees Celsius . It is soluble in methanol .Scientific Research Applications
Benzaldehyde is an organic compound with an almond-like aroma and is one of the most important and widely used flavorings in the food industry . It’s used as an aromatic in foods, drinks, and perfumes, among other products . Benzaldehyde and its derivatives are versatile building blocks in the synthesis of many complex molecules, ranging from pharmaceuticals to plastic additives . Recently, benzaldehyde has been shown to have insecticidal, antimicrobial, and antioxidant activities .
In terms of production, an enzymatic process for the production of benzaldehyde from l-phenylalanine was developed . Four enzymes were expressed in Escherichia coli; l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than wild type . The mutant-expressing strain was able to produce benzaldehyde from 100 mm l-phenylalanine at a conversion rate of 84% .
properties
IUPAC Name |
4-(11-hydroxyundecoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c19-14-8-6-4-2-1-3-5-7-9-15-21-18-12-10-17(16-20)11-13-18/h10-13,16,19H,1-9,14-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNZXZMRQBKWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566189 | |
Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((11-Hydroxyundecyl)oxy)benzaldehyde | |
CAS RN |
124389-14-6 | |
Record name | 4-[(11-Hydroxyundecyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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